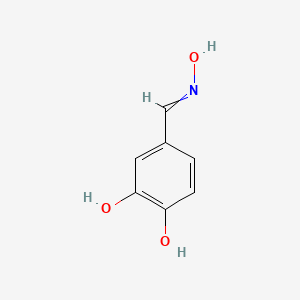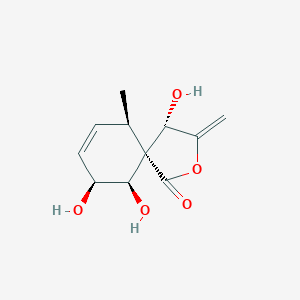
Massarigenin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Massarigenin A is a natural product found in Pleotrichocladium opacum and Massarina with data available.
Applications De Recherche Scientifique
Chemical and Structural Characterization
Massarigenin A has been a subject of interest in the field of chemical and structural analysis. It was isolated from the endophytic fungus Microsphaeropsis sp., and its structure was elucidated using nuclear magnetic resonance spectroscopy and X-ray crystallography. The absolute configuration of Massarigenin A was established through circular dichroism (CD) spectroscopy and time-dependent density functional theory (TDDFT) calculations. Researchers also investigated the impact of intermolecular hydrogen bonds on CD spectra in the solid state of this compound (Hussain et al., 2011).
Bioactive Potential and Antibiotic Activity
Massarigenin A, along with other rosigenin analogues and aromatic polyketide-derived secondary metabolites, were isolated from the freshwater aquatic fungus Massarina tunicata. These metabolites, including Massarigenin A, showed antibiotic activity against Gram-positive bacteria, highlighting their potential in antibiotic development (Oh et al., 2003).
Contribution to Natural Product Fragment Libraries
Massarigenin A has contributed to the assembly of a natural product-like fragment library. The library was constructed primarily through natural product degradation and diversification reactions. This library, enriched by the inclusion of Massarigenin A, covers novel chemical spaces and is valuable in fragment-based drug discovery (Prescher et al., 2017).
Propriétés
Nom du produit |
Massarigenin A |
|---|---|
Formule moléculaire |
C11H14O5 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
(4S,5S,6R,7S,10R)-4,6,7-trihydroxy-10-methyl-3-methylidene-2-oxaspiro[4.5]dec-8-en-1-one |
InChI |
InChI=1S/C11H14O5/c1-5-3-4-7(12)9(14)11(5)8(13)6(2)16-10(11)15/h3-5,7-9,12-14H,2H2,1H3/t5-,7+,8-,9+,11-/m1/s1 |
Clé InChI |
VYTPSQHQAWGKGW-SAFKVGCYSA-N |
SMILES isomérique |
C[C@@H]1C=C[C@@H]([C@@H]([C@]12[C@@H](C(=C)OC2=O)O)O)O |
SMILES canonique |
CC1C=CC(C(C12C(C(=C)OC2=O)O)O)O |
Synonymes |
massarigenin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



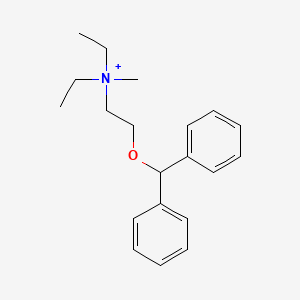
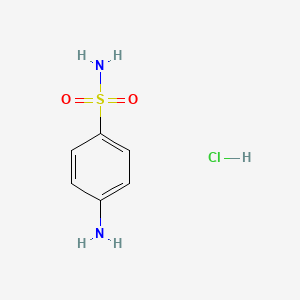
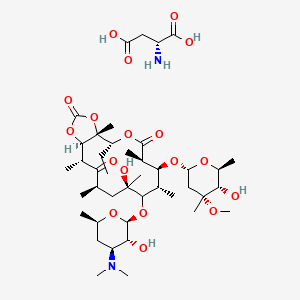
![Imidazo[2,1-b]benzothiazole](/img/structure/B1198073.png)
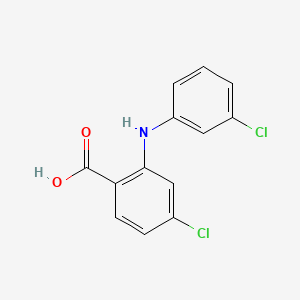
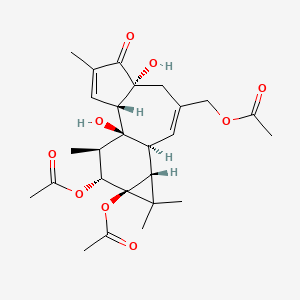
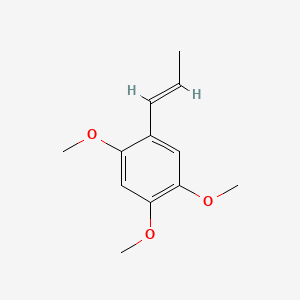
![5-(4-fluorophenyl)-N-[2-(1-piperidinyl)phenyl]-4-oxazolecarboxamide](/img/structure/B1198080.png)
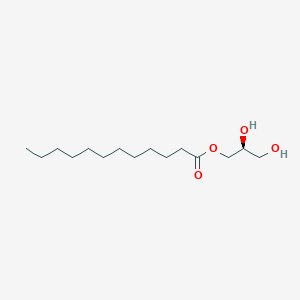
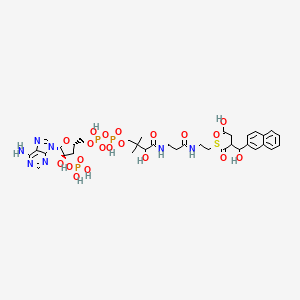
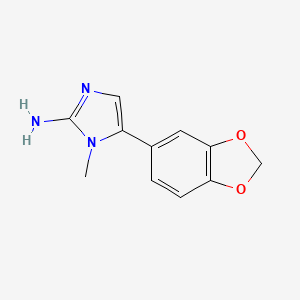
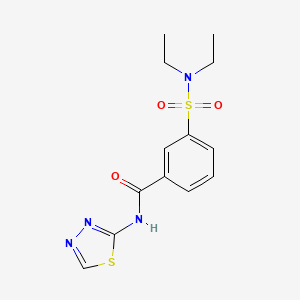
![6-methyl-2-oxo-5-[oxo-(1-phenylethylamino)methyl]-1H-pyridine-3-carboxylic acid ethyl ester](/img/structure/B1198087.png)
